1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
The compound “1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” belongs to the class of organic compounds known as pyrazolopyrimidines. Pyrazolopyrimidines are compounds containing a pyrazole ring which is fused to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the fused pyrazole and pyrimidine rings, with the tert-butyl group attached to one nitrogen of the pyrazole ring and the p-tolyl group attached to the 3-position of the pyrimidine ring .Chemical Reactions Analysis
The reaction of amidines with α-amino acid alkynyl ketones is shown to be a versatile route to pyrimidin-4-yl substituted α-amino acids . This route is also applicable to a parallel synthesis approach and has allowed the formation of a range of pyrimidin-4-yl substituted α-amino acids .Scientific Research Applications
Synthesis and Characterization
Research has explored the synthesis and characterization of pyrazolo[3,4-d]pyrimidin-4-amine derivatives, including methods such as microwave irradiative cyclocondensation for producing heterocyclic compounds with potential insecticidal and antibacterial activities. These compounds have been evaluated for their biological potential against certain insects and microorganisms, highlighting the compound's relevance in the development of new antimicrobial agents (Deohate & Palaspagar, 2020).
Molecular Structure and Reactivity
Studies have also delved into the electronic structure, vibrational assignments, and molecular reactivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. For instance, theoretical explorations on the molecular structure and IR frequencies of related compounds have been conducted, providing insights into their chemical reactivity and potential for charge transfer within the molecule (Shukla et al., 2015).
Biological Activities and Applications
Research on pyrazolo[3,4-d]pyrimidin-4-amine derivatives has also highlighted their biological activities, particularly their potential as antitumor, antifungal, and antibacterial agents. For example, studies on pyrazole derivatives have identified pharmacophore sites with significant antitumor and antimicrobial activities, providing a foundation for the development of new therapeutic agents (Titi et al., 2020).
Antiproliferative and Proapoptotic Properties
Further investigations have demonstrated the antiproliferative and proapoptotic properties of pyrazolo[3,4-d]pyrimidin-4-amine derivatives against cancer cell lines, underscoring their potential in cancer therapy. These compounds have been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the inhibition of specific phosphorylation pathways (Carraro et al., 2006).
Synthesis Methods and Chemical Reactivity
In addition to their biological activities, research has focused on developing efficient synthesis methods and exploring the chemical reactivity of pyrazolo[3,4-d]pyrimidin-4-amine derivatives. This includes the use of flash vacuum thermolysis and microwave irradiation as innovative approaches for the synthesis of these compounds, paving the way for the creation of novel heterocyclic compounds with various applications (Justyna et al., 2017).
Future Directions
The future directions for this compound could involve further studies to determine its potential applications. The calix4arene scaffold is an extremely versatile supramolecular platform that has found widespread use across many research areas due to its synthetic versatility, controllable conformation, and the presence of cavities or clefts for tailorable guest binding . Therefore, this compound could potentially be used in a variety of applications in chemical, physical, biological and other disciplines .
properties
IUPAC Name |
1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPDNRVYHLRXLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274306 | |
Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
172889-26-8 | |
Record name | PP1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60274306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PP1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA2ND7EHY4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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